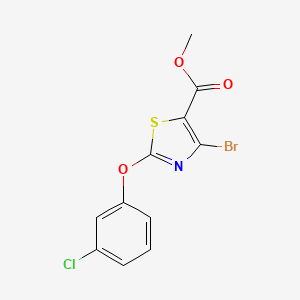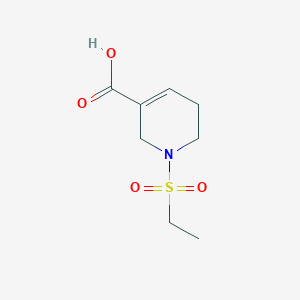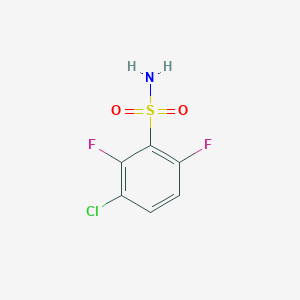
3-Chloro-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . This compound is part of the benzenesulfonamide family, which is characterized by a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 2,6-Difluorobenzenesulfonyl chloride.
Reagent: Ammonia or an amine.
Conditions: The reaction is carried out in a suitable solvent, such as ethanol, at a controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can affect various physiological processes, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzenesulfonamide: Lacks the chloro group but shares similar chemical properties.
3-Chloro-4-fluorobenzenesulfonamide: Contains a different substitution pattern on the benzene ring.
2-Chloro-6-fluorobenzenesulfonamide: Another isomer with different substitution positions.
Uniqueness
3-Chloro-2,6-difluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4ClF2NO2S |
|---|---|
Peso molecular |
227.62 g/mol |
Nombre IUPAC |
3-chloro-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Clave InChI |
XQAZTAXRGUWDJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)S(=O)(=O)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



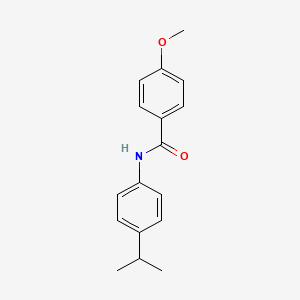
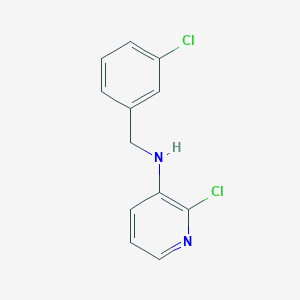

![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
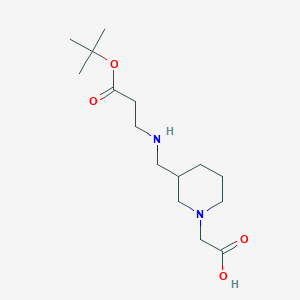
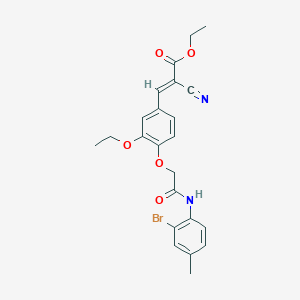
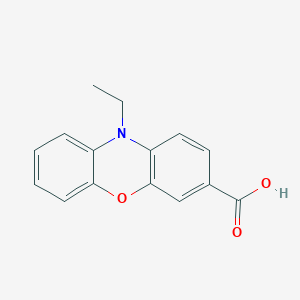
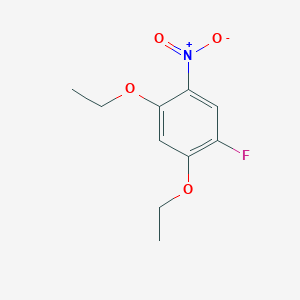

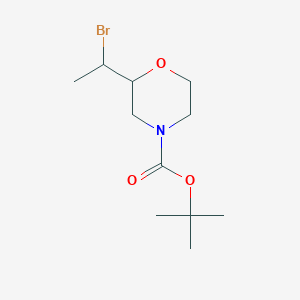
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
